molecular formula C16H20N4O2 B2565907 3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1797020-69-9

3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B2565907
CAS No.: 1797020-69-9
M. Wt: 300.362
InChI Key: CIJZBIWMDUPWTP-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a benzamide derivative featuring a dimethylamino group at the 3-position of the benzamide ring and an oxolan-3-yl (tetrahydrofuran-3-yl) substituent on the pyrazole moiety. This compound is hypothesized to target kinase or receptor proteins due to structural similarities to known kinase inhibitors (e.g., pyrazole-based scaffolds) .

Properties

IUPAC Name

3-(dimethylamino)-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-19(2)14-5-3-4-12(8-14)16(21)18-13-9-17-20(10-13)15-6-7-22-11-15/h3-5,8-10,15H,6-7,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJZBIWMDUPWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Attachment of the Oxolan Ring: The oxolan ring can be introduced via a nucleophilic substitution reaction using an appropriate oxirane derivative.

    Formation of the Benzamide Core: The benzamide core is formed by reacting aniline with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

    Final Coupling Reaction: The final step involves coupling the pyrazole and oxolan intermediates with the benzamide core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxolan ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted oxolan derivatives.

Scientific Research Applications

3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

    Industrial Applications: The compound can be utilized in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the pyrazole and oxolan rings can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name / ID Key Substituents Molecular Weight Notable Features
Target Compound 3-(Dimethylamino)benzamide; Oxolan-3-yl-pyrazole ~350 (estimated) Balanced solubility (dimethylamino) and rigidity (oxolan)
N-{1-[1-(2,3-Dimethylphenyl)-...} 4-Ethoxybenzamide; Pyrazolo[3,4-d]pyrimidine 449.493 High aromaticity (pyrazolopyrimidine) enhances binding but reduces solubility
Compound 47 Trifluoromethylbenzamide; Quinazolinyl; Cyclopropyl 552.615 Trifluoromethyl improves metabolic stability; cyclopropyl enhances lipophilicity
N-{3-[3,5-Dimethyl-1-(4-nitro...} Nitrophenyl; Mercapto-triazole 449.493 Nitro group (electron-withdrawing) deactivates benzamide; thiol improves H-bonding
3,5-Dimethoxy-N-(1-methyl... 3,5-Dimethoxybenzamide; Methylpyrazole ~310 Methoxy groups increase lipophilicity but reduce basicity

Pharmacological and Physicochemical Properties

  • Solubility: The target compound’s dimethylamino group confers higher aqueous solubility (via protonation) compared to alkoxy- or nitro-substituted analogs (e.g., ).
  • Metabolic Stability : Fluorinated analogs (e.g., Compound 47 ) exhibit enhanced stability due to C-F bond resistance to oxidation, whereas the oxolan group in the target may undergo slower hepatic metabolism.
  • Binding Affinity : Pyrazolo[3,4-d]pyrimidine derivatives show higher affinity for kinases but suffer from poor solubility. The target’s pyrazole-oxolan scaffold balances rigidity and solubility.
  • Lipophilicity : Longer alkoxy chains (e.g., hexyloxy in ) increase logP values (>3), reducing bioavailability. The target’s logP is likely moderate (~2.5), optimizing membrane permeability.

Biological Activity

3-(Dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C_{13}H_{18}N_{4}O
  • Molecular Weight: 246.31 g/mol
  • CAS Number: 2109751-51-9

The structural formula can be represented as follows:

C13H18N4O\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}

Research indicates that compounds similar to this compound exhibit significant effects on cellular pathways related to cancer cell proliferation and survival.

Autophagy Modulation

A notable mechanism involves modulation of autophagy through inhibition of the mTORC1 pathway. Studies have shown that certain benzamide derivatives can reduce mTORC1 activity, leading to increased autophagy at basal levels while disrupting autophagic flux under nutrient-deficient conditions. This dual action may selectively target cancer cells that rely on autophagy for survival in a harsh tumor microenvironment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. SAR studies indicate that modifications to the pyrazole ring and the benzamide moiety can enhance antiproliferative activity and metabolic stability.

Compound StructureAntiproliferative ActivitymTORC1 Inhibition
This compoundHighYes
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideModerateYes
N-(2-Methylphenyl)-3,5-dimethylpyrazoleLowNo

Study 1: Antiproliferative Effects

In a study involving MIA PaCa-2 pancreatic cancer cells, compounds structurally related to this compound demonstrated submicromolar antiproliferative activity. The mechanism was linked to their ability to disrupt mTORC1 reactivation after nutrient deprivation, leading to the accumulation of LC3-II and abnormal autophagic structures .

Study 2: Metabolic Stability

Another investigation assessed the metabolic stability of various analogs, revealing that modifications enhancing lipophilicity contributed positively to their pharmacokinetic profiles. Compounds with improved metabolic stability showed prolonged efficacy in vivo, suggesting a promising avenue for therapeutic development .

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